{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
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Overview
Description
{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is an organic compound that features a trifluoromethyl group, a methoxy group, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2-(trifluoromethyl)benzylamine.
Formation of Schiff Base: The aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of 2-(trifluoromethyl)benzylamine under acidic conditions to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Methylation: The resulting amine is methylated using methyl iodide in the presence of a base like potassium carbonate.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[4-methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Diagnostics: Used in the synthesis of diagnostic agents for imaging techniques.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which {[4-methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
{[4-methoxyphenyl]methyl}(methyl)amine hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}amine hydrochloride: Lacks the methyl group on the amine, which can affect its reactivity and biological activity.
Uniqueness
The presence of both the trifluoromethyl and methoxy groups in {[4-methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can enhance its reactivity and potential as a pharmaceutical agent.
Properties
CAS No. |
2763758-86-5 |
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Molecular Formula |
C10H13ClF3NO |
Molecular Weight |
255.7 |
Purity |
95 |
Origin of Product |
United States |
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